molecular formula C18H18N4O4 B2914038 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea CAS No. 897619-96-4

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2914038
CAS No.: 897619-96-4
M. Wt: 354.366
InChI Key: XUSQMDWERBFWCA-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that integrates a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidine and pyridine framework. The molecular formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, and it has a molar mass of approximately 284.31 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Research indicates that this compound may act through multiple pathways:

  • Alpha-2 Adrenergic Receptor Antagonism : Similar derivatives have shown activity as alpha-2 adrenergic receptor antagonists, which are implicated in the modulation of neurotransmitter release and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • PARP Inhibition : Compounds structurally related to this molecule have been evaluated for their ability to inhibit PARP (Poly (ADP-ribose) polymerase) enzymes, critical in DNA repair processes. In vitro studies have demonstrated varying degrees of PARP inhibition, with some derivatives exhibiting IC50 values in the low micromolar range .

In Vitro Studies

Several studies have assessed the biological activity of related compounds:

  • PARP Inhibition Assays : Compounds similar to this compound were tested for PARP inhibitory effects. The lead compounds demonstrated significant inhibition at concentrations as low as 0.88 µM .
  • Neuroprotective Effects : In vivo models have suggested that derivatives can exert neuroprotective effects by modulating adrenergic signaling pathways, potentially slowing the progression of neurodegenerative conditions .

Case Studies

A notable case study involved the evaluation of a series of substituted derivatives for their pharmacological profiles. One compound from this series showed promising results as an alpha-2 adrenergic receptor antagonist with high selectivity over other receptors, indicating potential for therapeutic use in anxiety and depression .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound APARP Inhibitor0.88PARP inhibition
Compound BAlpha-2 Antagonist5.8Adrenergic modulation
Compound CNeuroprotectiveN/ANeurotransmitter modulation

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-17-9-12(20-18(24)21-16-3-1-2-6-19-16)11-22(17)13-4-5-14-15(10-13)26-8-7-25-14/h1-6,10,12H,7-9,11H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSQMDWERBFWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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